Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
Description
Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a unique arrangement of atoms where two rings are connected through a single atom. The presence of multiple functional groups, including ester, ether, and ketone groups, makes this compound highly versatile in chemical reactions and applications.
Properties
Molecular Formula |
C31H35NO10S3 |
|---|---|
Molecular Weight |
677.8 g/mol |
IUPAC Name |
tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C31H35NO10S3/c1-10-42-16-11-12-18-17(14-16)20-25(30(4,5)32(18)19(33)13-15(2)3)43-22(27(35)39-7)21(26(34)38-6)31(20)44-23(28(36)40-8)24(45-31)29(37)41-9/h11-12,14-15H,10,13H2,1-9H3 |
InChI Key |
CCCCBLJIWHCABO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves several steps, starting from readily available starting materials. The key steps include:
Formation of the spiro compound: This involves the reaction of a quinoline derivative with a dithiole compound under acidic conditions to form the spiro linkage.
Introduction of the ester groups: This is achieved through esterification reactions using appropriate alcohols and acid catalysts.
Addition of the ethoxy group: This step involves the reaction of the intermediate compound with ethyl iodide in the presence of a base.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Scientific Research Applications
Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to interact with various enzymes and receptors, leading to its observed biological activities. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate analogs: Compounds with similar spiro structures and functional groups.
Spiro compounds: Other spiro compounds with different substituents and functional groups.
Uniqueness
Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties
Biological Activity
Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a complex organic compound notable for its unique spirocyclic structure and multiple functional groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound's chemical formula is , featuring an intricate arrangement of dithiole and thiopyrano moieties that contribute to its reactivity and interactions within biological systems. The spirocyclic structure is significant for its potential pharmacological properties.
| Property | Description |
|---|---|
| Molecular Formula | C26H27NO9S3 |
| Molecular Weight | 569.68 g/mol |
| Functional Groups | Dithiole, Thiopyrano, Tetracarboxylate |
Biological Activity
Preliminary studies indicate that compounds related to this compound exhibit various biological activities. These include:
- Antioxidant Activity : The presence of multiple functional groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signaling pathways.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that spiro compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis via caspase activation pathways .
-
Antioxidant Properties :
- Research highlighted that derivatives of dithiole compounds possess significant free radical scavenging activity, suggesting that this compound may similarly protect against oxidative damage .
- Enzyme Interaction Studies :
The biological activity of this compound can be attributed to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
